氟虫腈

概述

描述

氟虫脲是一种属于苯甲酰苯脲类衍生物的昆虫生长调节剂。 它作为一种几丁质合成抑制剂,专门干扰蜱虫在吸血、蜕皮和孵化过程中几丁质的形成 。 该化合物主要用于控制肉牛的蜱虫,并作为一种倾注式处理方法局部使用 .

科学研究应用

氟虫脲具有广泛的科学研究应用:

化学: 它被用作研究几丁质合成抑制及其对昆虫生长的影响的模型化合物。

生物学: 氟虫脲用于研究蜱虫生理学和抗性机制的发展。

医药: 该化合物正在研究其在控制蜱虫传播疾病方面的潜在用途。

作用机制

氟虫脲通过抑制蜱虫中的几丁质合成发挥作用。 几丁质是蜱虫外骨骼的重要组成部分,其抑制会导致发育和蜕皮受损。 该化合物靶向参与几丁质合成最后阶段的酶,破坏外骨骼的形成,最终导致蜱虫死亡 .

安全和危害

Fluazuron can cause serious eye irritation and may cause respiratory irritation . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

The global Fluazuron market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2032 . Despite its necessity for tick control and cattle management, the risks inherent in its use must be kept in mind . Careless use can damage the immune system, which carries a significant hazard by opening a door to diseases and pathogens .

生化分析

Biochemical Properties

Fluazuron plays a crucial role in biochemical reactions by inhibiting the synthesis of chitin, a key component of the exoskeleton in ticks. It interacts with enzymes involved in chitin synthesis, particularly chitin synthase, thereby preventing the formation of a functional exoskeleton . This inhibition disrupts the molting process in ticks, leading to their death. Fluazuron’s interaction with chitin synthase is highly specific, making it an effective acaricide with minimal impact on non-target organisms .

Cellular Effects

Fluazuron exerts significant effects on various cell types and cellular processes. In ticks, it disrupts the normal function of epithelial cells responsible for exoskeleton formation. This disruption leads to impaired molting and eventual death of the tick . Additionally, Fluazuron has been shown to cause immunotoxicity in mammals by selectively depleting CD8 T lymphocytes, which are crucial for immune response . This immunotoxic effect is mediated by a decrease in gamma interferon production, leading to reduced resistance to infections .

Molecular Mechanism

The molecular mechanism of Fluazuron involves its binding to chitin synthase, an enzyme responsible for the polymerization of N-acetylglucosamine into chitin . By inhibiting chitin synthase, Fluazuron prevents the formation of chitin, disrupting the structural integrity of the tick exoskeleton. This inhibition occurs through competitive binding, where Fluazuron competes with the natural substrate of chitin synthase, thereby blocking its activity . Additionally, Fluazuron’s interaction with chitin synthase may involve conformational changes in the enzyme, further enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fluazuron have been observed to change over time. Fluazuron is relatively stable under acidic conditions but degrades rapidly under alkaline conditions . Its half-life varies depending on the pH, with a half-life of 14 days at pH 3 and only 0.5 hours at pH 9 . Long-term exposure to Fluazuron in laboratory studies has shown that it can accumulate in adipose tissues, with a half-life of about 13 days . This accumulation can lead to prolonged effects on cellular function, including potential immunotoxicity and disruption of metabolic processes .

Dosage Effects in Animal Models

The effects of Fluazuron vary with different dosages in animal models. In cattle, Fluazuron is typically administered as a pour-on formulation at doses of 1.5 to 2.5 mg/kg body weight . At these doses, Fluazuron effectively controls tick infestations without causing significant adverse effects . Higher doses can lead to toxic effects, including increased prothrombin time, liver weight, and decreased platelet counts . In rats, the no-observed-effect level (NOEL) for Fluazuron was established at 10 mg/kg feed, while higher doses resulted in hepatocellular hypertrophy and other adverse effects .

Metabolic Pathways

Fluazuron is metabolized primarily through the cleavage of the benzoyl ureido bridge, followed by hydroxylation of the resulting metabolites . In rats, approximately two-thirds of the administered dose is metabolized, while one-third is eliminated unchanged . The metabolites are primarily excreted in the feces, with a smaller portion eliminated via urine . The metabolic pathway of Fluazuron involves the formation of several intermediate metabolites, which are further processed and excreted .

Transport and Distribution

Fluazuron is transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . After administration, Fluazuron is rapidly absorbed and distributed to various tissues, including adipose tissue, liver, kidney, and muscle . The highest concentrations are typically found in adipose tissue, where Fluazuron can accumulate over time . This accumulation is due to the lipophilic nature of Fluazuron, which allows it to partition into fat stores .

Subcellular Localization

The subcellular localization of Fluazuron is primarily within the cytoplasm, where it interacts with chitin synthase . Fluazuron does not appear to have specific targeting signals or post-translational modifications that direct it to specific organelles . Instead, its localization is determined by its interaction with chitin synthase and other cytoplasmic components involved in chitin synthesis . This localization is crucial for its inhibitory effect on chitin formation and tick development .

准备方法

合成路线和反应条件: 氟虫脲的制备涉及使用2,6-二氟苯甲酰胺作为引发剂。 合成过程包括几个步骤,例如 2,6-二氟苯甲酰胺与草酰氯反应形成中间体,然后与 3-氯-5-三氟甲基-2-吡啶氧基-4-氯苯胺反应 。 反应条件通常包括控制温度和特定反应时间,以确保获得所需产品。

工业生产方法: 在工业环境中,氟虫脲是使用大型化学反应器生产的,其中反应条件经过精心控制,以优化产量和纯度。 该过程涉及使用甲苯和二氯甲烷等溶剂,以及碳酸钾和草酰氯等试剂 。 最终产品通过过滤和重结晶技术进行纯化。

化学反应分析

反应类型: 氟虫脲会经历各种化学反应,包括:

氧化: 氟虫脲可以在特定条件下被氧化,导致形成羟基化衍生物。

还原: 该化合物可以被还原以形成胺衍生物。

取代: 氟虫脲可以进行取代反应,特别是涉及卤素原子的取代。

常用试剂和条件:

氧化: 通常使用过氧化氢或高锰酸钾等试剂。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在受控条件下使用氯或溴等卤化剂。

相似化合物的比较

氟虫脲在几丁质合成抑制剂中是独一无二的,因为它对蜱虫具有特定作用。 类似化合物包括:

二氟苯脲: 另一种作为昆虫生长调节剂使用的苯甲酰苯脲衍生物。

氟虫腈: 一种用于控制宠物跳蚤的几丁质合成抑制剂。

六氟虫脲: 用于白蚁防治,也是一种几丁质合成抑制剂。

属性

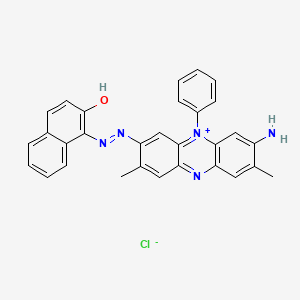

IUPAC Name |

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWNVPAUWYHLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046556 | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86811-58-7 | |

| Record name | Fluazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazuron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15583 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fluazuron belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators (IGRs). Specifically, fluazuron disrupts the formation of chitin [, ], a vital component of insect exoskeletons, during tick engorgement, molting, and hatching []. This disruption ultimately leads to the death of the insect.

A: Fluazuron primarily affects the larval and nymphal stages of ticks [, , ] by disrupting the molting process. It also exhibits high efficacy against adult female ticks, significantly reducing their egg production [, ].

A: Yes, fluazuron treatment can lead to noticeable morphological changes in ticks. Studies have observed smaller hypostomes and chelicerae, poorly sclerotized scutum, fewer sensilla and pores, and damage to various other chitinous structures []. These malformations can hinder the tick's ability to feed, develop, and reproduce.

A: Fluazuron demonstrates high efficacy against several tick species, including Rhipicephalus (Boophilus) microplus [, , ], Rhipicephalus sanguineus [], and Rhipicephalus decoloratus []. Studies highlight its long-lasting effects, protecting cattle from tick infestations for extended periods [, ].

A: Preliminary in silico and in vitro studies indicate that fluazuron might act as a potential inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. This receptor plays a role in bladder cancer progression, and fluazuron demonstrated antiproliferative effects in human bladder cancer cell lines []. Further research is needed to explore its potential as an anticancer drug.

A: While fluazuron has been considered a reliable acaricide for some time, recent studies have reported emerging resistance in certain regions [, ]. The prevalence and mechanisms of this resistance are being investigated.

A: Alarmingly, studies in Brazil have detected resistance to all existing classes of acaricides, including fluazuron, in a single isolate of Rhipicephalus microplus []. This highlights the pressing need for new acaricides and alternative tick control strategies.

A: Several factors contribute to acaricide resistance, including the extensive and often inappropriate use of these chemicals []. Incorrect dosage estimation and a lack of understanding regarding withdrawal periods can exacerbate resistance development [].

A: Following topical or subcutaneous administration in cattle, fluazuron is slowly absorbed and eliminated from the body [, ]. It is primarily excreted unchanged in feces and urine [].

A: Fluazuron exhibits a long half-life in cattle, ranging from 12 to 56 hours depending on the route of administration and the specific pharmacokinetic parameter studied [, ].

A: Yes, studies comparing subcutaneous and topical administration routes have shown differences in the absorption rate and plasma concentration profiles of fluazuron [, ].

A: Fluazuron residues can persist in animal tissues, particularly fat, for extended periods []. This raises concerns about potential residues in meat and milk products. Proper withdrawal periods and adherence to regulatory guidelines are crucial to ensure food safety.

A: Yes, studies have shown that fluazuron can be transferred through milk to suckling calves []. This highlights the importance of considering the potential exposure of calves when treating lactating cows with fluazuron.

A: While fluazuron is generally considered safe for livestock, accidental exposure in humans raises concerns about potential toxicological effects. Research suggests possible genotoxicity and immunotoxic effects, including a reduction in CD8 T lymphocyte counts and interferon gamma production [].

A: Fluazuron is commercially available in various formulations, including pour-on solutions [, , ] and injectable solutions [, ]. These formulations allow for different application methods and may influence the drug's pharmacokinetics.

A: High-performance liquid chromatography (HPLC) with UV or MS/MS detection is commonly employed to quantify fluazuron in various matrices, including plasma, tissues [], and even environmental samples [].

A: Yes, recent research has focused on developing ultra-high-performance liquid chromatography (UHPLC) methods for fluazuron quantification in bovine tissues []. These methods offer improved sensitivity and reduced analysis time compared to traditional HPLC methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

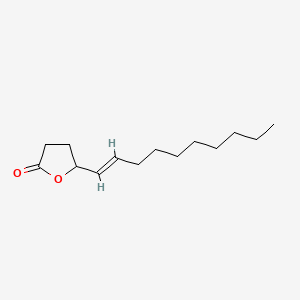

![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

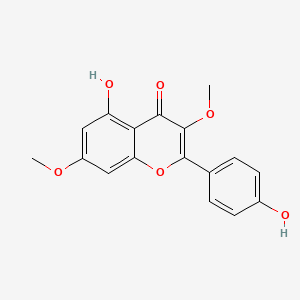

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)

![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)

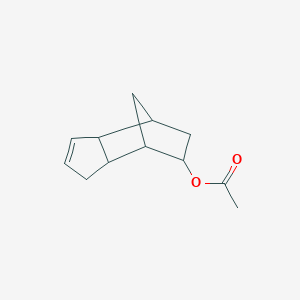

![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)

![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

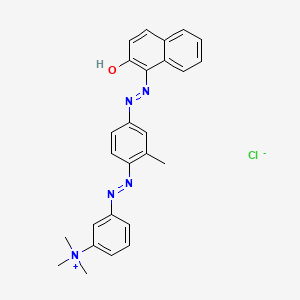

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)